(4-Methoxyoxan-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyoxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZUYOGFJJSUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-50-6 | |

| Record name | (4-methoxyoxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxyoxan-4-yl)methanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (4-Methoxyoxan-4-yl)methanol

Abstract

The tetrahydropyran (oxane) ring is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] The specific functionalization of this core structure is a critical endeavor in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a versatile building block featuring a quaternary stereocenter with distinct ether and alcohol functionalities. We will delve into the strategic considerations behind the synthetic design, provide a detailed, field-tested experimental protocol, and outline a full suite of analytical techniques for the unambiguous characterization of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic programs.

Strategic Approach to Synthesis: A Rationale-Driven Pathway

The synthesis of a molecule with a quaternary center, such as this compound, requires a carefully planned strategy to control the sequential introduction of functional groups onto a single carbon atom. A retrosynthetic analysis points to tetrahydropyran-4-one as an ideal and commercially available starting material.

Our forward-thinking synthetic strategy is designed around three key transformations:

-

Carbon-Carbon Bond Formation: Introduction of a one-carbon unit that will become the hydroxymethyl group.

-

Etherification: Installation of the key methoxy group at the C4 position.

-

Functional Group Interconversion: Reduction of the one-carbon unit to the final primary alcohol.

The causality behind our chosen sequence is critical. Attempting to add two different groups directly to the ketone via sequential nucleophilic additions (e.g., a methoxy anion followed by a hydroxymethyl anion equivalent) is fraught with challenges, including competing reactions and lack of selectivity. Therefore, a more controlled, stepwise approach is necessary. We will utilize a cyanohydrin-based strategy, a classic and reliable method for constructing such quaternary centers.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. The success of each step can be readily monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the intermediate products, ensuring a high degree of confidence before proceeding to the next transformation.

Step 1: Synthesis of 4-Hydroxyoxane-4-carbonitrile

-

Causality: The reaction of tetrahydropyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), is an effective method for nucleophilic addition to the carbonyl group. This step installs the necessary one-carbon nitrile functionality and a hydroxyl group, which serves as a handle for the subsequent methylation. The use of TMSCN followed by in-situ hydrolysis or a mild work-up is often cleaner than using traditional reagents like KCN/acid.

-

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe.

-

Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used in the next step without further purification.

-

Step 2: Synthesis of 4-Methoxyoxane-4-carbonitrile

-

Causality: With the cyanohydrin in hand, the next crucial step is the methylation of the tertiary hydroxyl group. A strong base is required to deprotonate the sterically hindered alcohol. Sodium hydride (NaH) is an excellent choice as it forms a sodium alkoxide, which then acts as a potent nucleophile to attack an electrophilic methyl source, such as methyl iodide (MeI). Anhydrous conditions are paramount to prevent quenching the base.

-

Procedure:

-

Dissolve the crude 4-hydroxyoxane-4-carbonitrile from the previous step in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. (Caution: Hydrogen gas is evolved. )

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the very slow, dropwise addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-methoxyoxane-4-carbonitrile.

-

Step 3: Synthesis of this compound

-

Causality: The final step involves the reduction of the nitrile group to a primary alcohol. This is a two-stage process within a single pot. First, a partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde, is achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The subsequent in-situ reduction of the aldehyde to the primary alcohol is then accomplished with a milder reducing agent like sodium borohydride (NaBH₄). This sequence provides a controlled pathway to the desired alcohol.

-

Procedure:

-

Dissolve the purified 4-methoxyoxane-4-carbonitrile (1.0 eq) in anhydrous toluene in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir at -78 °C for 2-3 hours. Monitor the formation of the intermediate aldehyde by TLC.

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol (MeOH).

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield this compound as a pure compound.

-

Diagram: Synthetic Workflow

Caption: A three-step synthetic route to the target compound.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating data package.

Spectroscopic Analysis

The following data are predicted for the final product, this compound.

Table 1: Predicted NMR Spectroscopic Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -OH (alcohol) | variable (e.g., 1.5-2.5) | broad singlet |

| (400 MHz, CDCl₃) | -CH ₂- (ring, C2/C6) | 3.65 - 3.85 | multiplet |

| -CH ₂OH (hydroxymethyl) | ~3.60 | singlet | |

| -OCH ₃ (methoxy) | ~3.25 | singlet | |

| -CH ₂- (ring, C3/C5) | 1.60 - 1.80 | multiplet | |

| ¹³C NMR | C 4 (quaternary) | ~75 | singlet |

| (100 MHz, CDCl₃) | -C H₂OH (hydroxymethyl) | ~68 | triplet |

| -C H₂- (ring, C2/C6) | ~65 | triplet | |

| -OC H₃ (methoxy) | ~51 | quartet | |

| -C H₂- (ring, C3/C5) | ~33 | triplet |

Note: NMR chemical shifts are predictions and may vary slightly based on solvent and concentration.

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3500 - 3300 | Broad, Strong |

| Alkane (ring & substituents) | C-H stretch | 2950 - 2850 | Strong |

| Ether | C-O stretch | 1150 - 1080 | Strong |

| Primary Alcohol | C-O stretch | 1070 - 1030 | Strong |

Rationale: The IR spectrum provides clear evidence for the key functional groups. A broad O-H stretch confirms the presence of the alcohol, while the absence of a C≡N stretch (around 2250 cm⁻¹) and a C=O stretch (around 1715 cm⁻¹) validates the successful conversion from the nitrile and the starting ketone, respectively.[3][4]

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Expected Molecular Ion: For C₇H₁₄O₃, the calculated molecular weight is 146.18 g/mol . Expect to see [M+H]⁺ at m/z = 147.1 or [M+Na]⁺ at m/z = 169.1.

-

Key Fragmentation: A characteristic loss of the hydroxymethyl group (•CH₂OH, 31 Da) would result in a fragment ion at m/z = 115.1. Loss of the methoxy group (•OCH₃, 31 Da) would also lead to a fragment at m/z = 115.1.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will be significantly more polar than the methylated nitrile intermediate.

-

Column Chromatography: Utilized for the purification of intermediates and the final product, separating them from unreacted starting materials and by-products.

-

Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR) for rigorous applications.

Diagram: Characterization Workflow

Caption: A workflow for purification and structural validation.

Conclusion

This guide outlines a logical, robust, and verifiable pathway for the synthesis of this compound. The chosen strategy, proceeding through a cyanohydrin intermediate, allows for the controlled and sequential installation of the required functional groups onto the tetrahydropyran-4-one scaffold. The detailed characterization workflow provides a comprehensive toolkit for researchers to confirm the identity and purity of the final product with a high degree of scientific certainty. This versatile building block, now accessible through a reliable synthetic protocol, can be a valuable asset for programs in drug discovery and complex molecule synthesis.

References

-

National Center for Biotechnology Information (2024). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. U.S. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Organic-Chemistry.org. Available at: [Link]

-

Wikipedia (2024). Tetrahydropyran. Wikimedia Foundation. Available at: [Link]

-

Ciulla, M. G., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. U.S. National Library of Medicine. Available at: [Link]

-

Wikipedia (2024). Grignard reagent. Wikimedia Foundation. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106299945, [4-(3-Methoxy-4-nitroanilino)oxan-4-yl]methanol. U.S. National Library of Medicine. Available at: [Link]

- Google Patents (2008). JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent. Google.

-

Royal Society of Chemistry. Table of Contents - Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

University of Alberta (2014). (4-methoxyphenyl)methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. University of Alberta. Available at: [Link]

-

The Organic Chemistry Tutor (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

-

Daturi, M., et al. (1999). FTIR di†erence spectra of methoxy species formed by methanol.... ResearchGate. Available at: [Link]

- Google Patents (2011). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane. Google.

-

Al-Dies, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available at: [Link]

-

Royal Society of Chemistry (2016). Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone - Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

Hudson, R. L., et al. (2020). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Ice. NASA. Available at: [Link]

- Google Patents (2015). CN104478719A - 4-methoxy methyl acetoacetate preparation method. Google.

-

Morohashi, N., et al. (2011). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. National Institutes of Health. Available at: [Link]

-

ResearchGate (2021). The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and.... ResearchGate. Available at: [Link]

-

NIST (2021). 4-Methoxy-4-methyl-2-pentanol. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate (2010). The 600 MHz NMR spectra of d 4-methanol (d 4-MeOH) extracts of.... ResearchGate. Available at: [Link]

-

ResearchGate. 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and.... ResearchGate. Available at: [Link]

- Google Patents (1991). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products. Google.

-

NIST (2021). 4-Methoxycinnamic acid, TMS derivative. National Institute of Standards and Technology. Available at: [Link]

-

PubChemLite (2025). [4-(hydroxymethyl)oxan-4-yl]methanol. Université du Luxembourg. Available at: [Link]

-

PubChemLite (2025). [4-(methoxymethyl)oxan-4-yl]methanol. Université du Luxembourg. Available at: [Link]

-

PubChemLite (2025). [4-(methanesulfonylmethyl)oxan-4-yl]methanol. Université du Luxembourg. Available at: [Link]

- Google Patents (1997). JPH09151151A - Production of 4-methoxyphenol. Google.

-

Organic Syntheses. 4-methylcarbostyril. Organic Syntheses. Available at: [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. ael.gsfc.nasa.gov [ael.gsfc.nasa.gov]

- 5. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxyoxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4-Methoxyoxan-4-yl)methanol, a substituted tetrahydropyran derivative, represents a structural motif of increasing interest in medicinal chemistry and materials science. An understanding of its fundamental physicochemical properties is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, predicted and experimentally-derived properties, and thermal stability. In the absence of extensive experimental data for this specific molecule, this guide integrates predicted values with established analytical protocols, offering a robust framework for its evaluation. Detailed methodologies for the determination of key parameters such as lipophilicity (LogP) and acid dissociation constant (pKa) are presented to empower researchers in their investigations.

Introduction: The Significance of the Oxane Scaffold

The oxane, or tetrahydropyran, ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to modulate solubility, metabolic stability, and target engagement. The introduction of substituents, such as the methoxy and methanol groups in this compound, allows for fine-tuning of these properties. This guide serves as a foundational resource for scientists working with this and structurally related compounds, providing both critical data and the experimental context for its validation.

Molecular Structure and Identification

A thorough understanding of the molecular architecture is the cornerstone of physicochemical characterization.

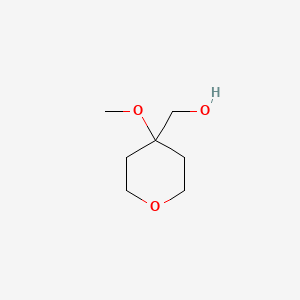

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | (4-methoxytetrahydro-2H-pyran-4-yl)methanol | [1] |

| CAS Number | 1010836-50-6 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Predicted to be a colorless liquid or low-melting solid at room temperature. |

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems.

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source(s) |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Predicted XlogP | -0.4 | [2] |

Table 3: Solubility and Dissociation

| Property | Value | Source(s) |

| Water Solubility | Predicted to be miscible. | [3] |

| pKa (alcohol) | Predicted to be in the range of 16-18. | [4] |

Structural Elucidation and Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the hydroxymethyl group (a singlet or AB quartet), and the methylene protons of the tetrahydropyran ring (complex multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the methoxy carbon, the hydroxymethyl carbon, the quaternary carbon of the ring, and the remaining methylene carbons of the oxane ring.[7]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the alcohol group (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and a prominent C-O stretching band for the ether and alcohol functionalities (around 1050-1150 cm⁻¹).[8][9]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a hydroxymethyl group (M-31).[10]

Experimental Protocols for Physicochemical Characterization

To facilitate rigorous scientific investigation, this section provides detailed, field-proven methodologies for determining key physicochemical parameters.

Determination of the Octanol-Water Partition Coefficient (LogP)

Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[11] LogP is the logarithm of this coefficient. The Shake Flask method, as recommended by the OECD, is the gold standard for its determination.[12]

Diagram: Shake Flask Method Workflow

Caption: Workflow for LogP determination using the Shake Flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated phase in which it is more soluble.

-

Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small aliquot of the stock solution.

-

Equilibration: Shake the vessel at a constant, controlled temperature for a sufficient time to reach equilibrium (preliminary experiments should determine the required time).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]

Determination of the Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound.[13] For this compound, the hydroxyl group is the only ionizable proton, and it is expected to be a very weak acid. Potentiometric titration is a common and accurate method for pKa determination.[14][15]

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in high-purity water or a suitable co-solvent system if aqueous solubility is limited.

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place the solution in a thermostatted vessel and slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the derivative of the curve.

Thermal Stability Analysis

Thermal analysis techniques provide critical information about the stability and decomposition profile of a compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[3][4] For this compound, a TGA thermogram would be expected to show a single-step weight loss corresponding to its volatilization or decomposition at elevated temperatures.[5][16] The onset temperature of this weight loss provides an indication of its thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9][17] A DSC thermogram can reveal thermal events such as melting (an endothermic peak) and boiling (a broad endotherm).[18] For this compound, a sharp endothermic peak would indicate its melting point.

Synthesis Outline

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on the synthesis of the parent compound, (tetrahydro-2H-pyran-4-yl)methanol.[12]

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to this compound.

Conclusion

This compound is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, integrating predicted data with established experimental protocols. By offering a detailed framework for the characterization of this and similar molecules, this guide aims to facilitate further research and development in the fields of medicinal chemistry and materials science. The presented methodologies for determining LogP and pKa, along with the outlines for spectroscopic and thermal analysis, provide a solid foundation for generating robust and reliable data.

References

- Vertex AI Search. This compound.

- ACD/Labs. LogP—Making Sense of the Value.

- PubChem. (Oxan-4-yl)methanol.

- Encyclopedia.pub.

- OECD. Test No.

- OECD. Test No.

- PubChemLite. This compound (C7H14O3).

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- (4-methoxyphenyl) methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.

- ChemicalBook. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis.

- The Royal Society of Chemistry.

- ResearchGate. FTIR di†erence spectra of methoxy species formed by methanol...

- ResearchGate. Thermal behavior and kinetics assessment of ethanol/gasoline blends during combustion by thermogravimetric analysis.

- ResearchGate.

- ChemicalBook. Methanol(67-56-1) 13C NMR spectrum.

- Wikipedia. Differential scanning calorimetry.

- ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades.

- Wikipedia. Methanol.

- Univar Solutions. Methanol, Technical Grade, Liquid, Bulk.

- Mettler Toledo. Differential Scanning Calorimetry (DSC).

- ResearchGate. The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and...

- Wikipedia. Thermogravimetric analysis.

- Mettler Toledo. Thermogravimetric Analysis (TGA).

- Siri AB. What is pKa and how is it used in drug development?

Sources

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 13. (2-Methyl-1,3-dioxolan-4-yl)methanol | C5H10O3 | CID 95269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Tetrahydropyran synthesis [organic-chemistry.org]

- 17. [4-(4-Methoxybutan-2-yl)oxan-4-yl]methanol | C11H22O3 | CID 116500224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

A Comprehensive Technical Guide to (4-Methoxyoxan-4-yl)methanol for Advanced Research and Pharmaceutical Development

This guide provides an in-depth exploration of (4-methoxyoxan-4-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for researchers, scientists, and professionals in pharmaceutical development.

Core Compound Identification and Properties

This compound is a substituted tetrahydropyran derivative. The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a common scaffold in numerous natural products and pharmacologically active molecules. The IUPAC preferred name for tetrahydropyran is oxane[1].

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (4-Methoxytetrahydro-2H-pyran-4-yl)methanol |

| CAS Number | 1010836-50-6[2] |

| Molecular Formula | C₇H₁₄O₃[2] |

| Molecular Weight | 146.18 g/mol [2] |

| PubChem CID | 66937097[2] |

Structural Representation:

The structure of this compound features a central oxane ring. At the 4-position, it is substituted with both a methoxy (-OCH₃) group and a hydroxymethyl (-CH₂OH) group. This geminal substitution pattern at a non-anomeric position is a key structural feature.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Considerations

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a general retrosynthetic analysis suggests plausible pathways. One logical approach involves the nucleophilic addition of a methoxy group to a suitable tetrahydropyran-4-one precursor, followed by the introduction of the hydroxymethyl group.

Potential Synthetic Pathway:

A plausible synthetic route could start from 4-oxacyclohexanone. The introduction of a hydroxymethyl group at the 4-position could be achieved through various methods, such as a Grignard reaction with formaldehyde or a Cannizzaro reaction. Subsequent methylation of the tertiary alcohol would yield the final product.

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Chemical Entities: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct functional groups (a methoxy ether and a primary alcohol) on a quaternary center allows for diverse and regioselective chemical modifications. This enables the construction of libraries of compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The introduction of the this compound moiety into a drug candidate can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The ether and alcohol functionalities can participate in hydrogen bonding, potentially improving aqueous solubility and interactions with biological targets.

-

Versatile Intermediate: The primary alcohol of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methoxy group is generally stable under many reaction conditions, allowing for selective manipulation of the hydroxymethyl group. This chemical versatility makes it a valuable intermediate in multi-step synthetic campaigns.

Methanol, as a general solvent and reagent, plays a crucial role in various pharmaceutical processes, including the synthesis of active pharmaceutical ingredients (APIs), extraction of natural products, and chromatography.[3][4] The synthesis of derivatives of this compound would likely involve standard organic synthesis techniques where solvents like methanol are frequently employed.

Experimental Protocols and Methodologies

While a specific, validated protocol for the synthesis of this compound is not publicly detailed, a general procedure for a related transformation, such as the synthesis of a substituted methanol, can provide a framework. For instance, the synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol involves the reaction of sodium tetraphenyl borate with quinine in deionized water.[5][6]

General Protocol for Derivatization of the Hydroxymethyl Group (Illustrative Example: Esterification)

This protocol outlines a general method for the esterification of the primary alcohol of this compound, a common step in creating derivatives for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.

-

Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC or EDCI (1.2 equivalents) in anhydrous DCM.

-

Reaction Execution: Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterization: Characterize the purified ester by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Caption: A generalized workflow for the esterification of this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern on a privileged tetrahydropyran scaffold provides a foundation for the synthesis of novel and diverse molecular architectures. The distinct reactivity of its functional groups allows for selective chemical transformations, making it an important tool for the development of new therapeutic agents. Further research into the applications and synthesis of this compound is warranted to fully explore its potential in pharmaceutical development.

References

- This compound. Vertex AI Search.

-

Tetrahydropyran. Wikipedia. [Link]

-

Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]

-

How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Purosolv. [Link]

-

Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. PubMed. [Link]

-

Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 4. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 5. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Spectroscopic Guide to (4-Methoxyoxan-4-yl)methanol: Elucidating Structure Through NMR, IR, and MS Data

Abstract

Introduction

(4-Methoxyoxan-4-yl)methanol represents a unique chemical scaffold incorporating a tetrahydropyran ring, a tertiary ether, and a primary alcohol. The tetrahydropyran motif is a prevalent structural feature in numerous natural products and pharmacologically active molecules, making the synthesis and characterization of its derivatives a significant area of research. Spectroscopic analysis is the cornerstone of molecular structure elucidation, and a thorough understanding of the NMR, IR, and MS data is paramount for unambiguous identification and purity assessment.

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed theoretical framework for the spectroscopic characterization of this compound. The subsequent sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected signals and fragmentation pathways. Furthermore, detailed experimental protocols for acquiring high-quality spectral data are provided, alongside visualizations to aid in the conceptual understanding of the underlying chemical principles.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data for this compound based on established spectroscopic principles and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the conformational rigidity of the tetrahydropyran ring.

-

-OCH₃ (Methoxy Group): A sharp singlet is predicted in the region of 3.2-3.4 ppm . The integration of this peak will correspond to three protons. Protons of a methoxy group typically appear in this range.

-

-CH₂OH (Hydroxymethyl Group): A singlet is expected around 3.5-3.7 ppm , integrating to two protons. The proximity to the electronegative oxygen of the hydroxyl group causes a downfield shift.

-

-OH (Hydroxyl Proton): A broad singlet is anticipated, the chemical shift of which is highly dependent on concentration and solvent, but typically falls within 1.5-4.0 ppm .

-

Tetrahydropyran Ring Protons: The four methylene groups of the tetrahydropyran ring will give rise to complex multiplets due to axial and equatorial protons and their respective couplings.

-

H-2/H-6 (Axial and Equatorial): These protons, adjacent to the ring oxygen, will be the most downfield of the ring protons, appearing in the range of 3.5-3.8 ppm .

-

H-3/H-5 (Axial and Equatorial): These protons are expected to resonate in the region of 1.5-1.8 ppm .

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.2 - 3.4 | s | 3H |

| -CH₂OH | 3.5 - 3.7 | s | 2H |

| Ring H-2/H-6 | 3.5 - 3.8 | m | 4H |

| Ring H-3/H-5 | 1.5 - 1.8 | m | 4H |

| -OH | 1.5 - 4.0 | br s | 1H |

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

-

-OCH₃ (Methoxy Carbon): This carbon is expected to appear in the range of 48-52 ppm .

-

-CH₂OH (Hydroxymethyl Carbon): The carbon of the hydroxymethyl group is predicted to resonate around 65-70 ppm .

-

C-4 (Quaternary Carbon): The quaternary carbon at position 4, bonded to two oxygen atoms, will be significantly deshielded and is expected in the 70-75 ppm region.

-

C-2/C-6 (Ring Carbons): These carbons, adjacent to the ring oxygen, are anticipated to appear at 65-70 ppm .

-

C-3/C-5 (Ring Carbons): These carbons are predicted to be in the 30-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 48 - 52 |

| -CH₂OH | 65 - 70 |

| C-4 | 70 - 75 |

| C-2/C-6 | 65 - 70 |

| C-3/C-5 | 30 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, C-H, and C-O bonds.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the alcohol.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp to medium peaks in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: Two distinct C-O stretching bands are anticipated. A strong band between 1050-1150 cm⁻¹ corresponding to the C-O-C stretch of the ether and another strong band in the 1000-1050 cm⁻¹ region for the C-O stretch of the primary alcohol.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-O (Alcohol) | 1000 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 146 , corresponding to the molecular formula C₇H₁₄O₃.

-

Fragmentation Pattern:

-

Loss of a methoxy group (-OCH₃): A peak at m/z = 115 resulting from the cleavage of the C4-OCH₃ bond.

-

Loss of a hydroxymethyl group (-CH₂OH): A peak at m/z = 115 from the cleavage of the C4-CH₂OH bond.

-

Loss of methanol (-CH₃OH): A peak at m/z = 114 can be expected from the elimination of methanol.

-

Loss of water (-H₂O): A peak at m/z = 128 is likely due to the loss of a water molecule from the alcohol functional group.

-

Ring cleavage: Cleavage of the tetrahydropyran ring can lead to a variety of smaller fragments. A characteristic peak for cyclic ethers is often observed at m/z = 57 .

-

Visualization of Key Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Utilize a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Synthesis of this compound

While a specific literature procedure for the synthesis of this compound was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthetic Pathway

Caption: A proposed synthetic route to this compound.

This proposed synthesis involves the addition of a formaldehyde equivalent to tetrahydro-4H-pyran-4-one, followed by protection of the newly formed primary alcohol, methylation of the tertiary alcohol, and subsequent deprotection.

Conclusion

This technical guide has presented a detailed, albeit theoretical, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, provide a solid foundation for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. While the absence of experimental data necessitates a predictive approach, the principles and analogies used in this guide are well-established in the field of organic spectroscopy, making it a reliable resource for researchers working with substituted tetrahydropyrans and related heterocyclic systems.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

The Definitive Guide to the Crystal Structure Analysis of (4-Methoxyoxan-4-yl)methanol: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive, in-depth walkthrough of the complete process for determining the crystal structure of (4-Methoxyoxan-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of methods. It delves into the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative. We will navigate the journey from the initial synthesis and crystallization of the target compound to the intricate details of single-crystal X-ray diffraction, structure solution, refinement, and validation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the compound of interest and the subsequent growth of high-quality single crystals. As no direct synthetic route for this compound is readily available in the literature, we propose a plausible pathway based on established methodologies for the synthesis of substituted tetrahydropyrans.

Proposed Synthesis of this compound

A logical approach to the synthesis of the target molecule involves a Prins-type cyclization reaction. This reaction class is well-suited for the formation of tetrahydropyran rings.[1] The proposed synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed Prins cyclization for the synthesis of this compound.

In this proposed synthesis, a suitable homoallylic alcohol is reacted with formaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[2] Methanol serves as both the solvent and the nucleophile that introduces the methoxy group at the C4 position. The reaction of homoallylic alcohols with aldehydes is a known method for producing 4-hydroxy-substituted tetrahydropyrans.[2][3]

Purification and Crystallization

Following synthesis, the crude product must be purified, typically using column chromatography. The generation of single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] Several crystallization techniques can be employed for small organic molecules, and the optimal method is often found through screening various conditions.[6][7]

| Crystallization Technique | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[8] | The choice of solvent is crucial as it affects crystal growth and can be incorporated into the crystal lattice.[8] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[8] | This method is excellent for small quantities of material and allows for fine control over the rate of crystallization.[8] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents. | The rate of diffusion, and thus crystallization, can be controlled by temperature. |

For this compound, a starting point for crystallization screening would be to dissolve the purified compound in a moderately polar solvent (e.g., ethyl acetate, dichloromethane) and attempt crystallization via slow evaporation and vapor diffusion with a non-polar anti-solvent (e.g., hexane, heptane).

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level.[5][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The experimental workflow for SC-XRD can be broken down into several key stages:

Caption: The sequential workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected under a microscope.[5][9] It is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Unit Cell Determination: The mounted crystal is placed on the diffractometer and an initial set of diffraction images is collected.[10] The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal's orientation.

-

Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[10] Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.[10]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The raw diffraction data is a collection of intensities and positions of reflections. The process of converting this data into a three-dimensional model of the molecule is computationally intensive and involves two main stages: structure solution and refinement.

The Phase Problem and Structure Solution

A fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays are measured, their phase information is lost. To solve the structure, these phases must be determined. For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

Structure Refinement with SHELXL

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. The most widely used program for the refinement of small-molecule crystal structures is SHELXL.[11][12]

Refinement Protocol using SHELXL:

-

Initial Model: The output from the structure solution program provides an initial set of atomic coordinates.

-

Least-Squares Refinement: SHELXL uses a least-squares algorithm to adjust the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to minimize the difference between the observed structure factor amplitudes (derived from the measured intensities) and the calculated structure factor amplitudes (from the current atomic model).[13]

-

Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions of excess or deficient electron density, which can indicate the positions of missing atoms (like hydrogen atoms) or errors in the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13]

-

Convergence: The refinement process is repeated until the model converges, meaning that further adjustments to the parameters do not significantly improve the agreement with the experimental data. The quality of the final model is assessed by several figures of merit, including the R-factor (R1) and the weighted R-factor (wR2).

Structure Validation and Interpretation: Ensuring Accuracy and Reliability

The final step in the crystal structure analysis is to validate the determined structure to ensure its quality and chemical sensibility. This is a critical step before the deposition of the structure in a crystallographic database and its publication.

The Role of checkCIF

The International Union of Crystallography (IUCr) provides an online tool called checkCIF that analyzes a crystallographic information file (CIF) for potential errors, inconsistencies, and unusual features.[14][15][16] The program generates a report with a series of alerts, categorized by their severity (A, B, C, G).

Common checkCIF Alerts and Their Interpretation:

| Alert Level | Meaning | Example | Action Required |

| A | A serious issue that requires immediate attention. | Missing hydrogen atoms, unusually short or long bond lengths. | The structural model must be corrected and re-refined. A detailed explanation is required if the issue cannot be resolved. |

| B | A potentially serious issue that should be investigated. | A high R-factor, significant residual electron density. | The data and refinement should be carefully checked. A comment explaining the alert is often necessary. |

| C | A less serious issue or a point of interest. | Unusual torsion angles, a slightly high goodness-of-fit. | These alerts should be reviewed to ensure they are not indicative of a larger problem. |

| G | General information or a suggestion for improving the CIF. | Missing experimental details. | The CIF should be updated with the relevant information. |

It is imperative that all A and B level alerts are addressed before considering the structure determination complete.[17][18]

Interpreting the Final Crystal Structure

The final, validated crystal structure of this compound would provide a wealth of information, including:

-

Precise bond lengths and angles: Confirming the molecular connectivity and geometry.

-

Conformation of the tetrahydropyran ring: Typically a chair conformation.

-

Stereochemistry: The relative arrangement of the substituents on the ring.

-

Intermolecular interactions: Such as hydrogen bonding, which dictates how the molecules pack in the crystal lattice.

This detailed structural information is invaluable for understanding the compound's properties and for applications in areas such as drug design and materials science.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution and a thorough understanding of the underlying principles of synthesis, crystallization, and X-ray diffraction. This guide has provided a comprehensive overview of the entire workflow, from the initial synthesis of the molecule to the final validation of its three-dimensional structure. By following these rigorous procedures, researchers can obtain high-quality, reliable crystal structures that provide fundamental insights into the nature of matter at the atomic level.

References

-

Crystallization of Small Molecules. (n.d.). Retrieved January 19, 2026, from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1633-1639. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1738-1755. [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 19, 2026, from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023, December 29). X-ray crystallography. [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals, 7(1), 1-11. [Link]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]

-

Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]

-

Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

-

Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved January 19, 2026, from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 19, 2026, from [Link]

-

Barry, C. St. J., et al. (2003). Stereoselective Synthesis of 4‐Hydroxy‐2,3,6‐trisubstituted Tetrahydropyrans. ChemInform, 34(44). [Link]

-

Barry, C. St. J., et al. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(14), 2429–2432. [Link]

-

National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved January 19, 2026, from [Link]

-

Clarke, P. A., & Martin, W. H. C. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones. ChemInform, 34(17). [Link]

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. sci-hub.se [sci-hub.se]

- 3. Sci-Hub. Stereoselective Synthesis of 4‐Hydroxy‐2,3,6‐trisubstituted Tetrahydropyrans. / ChemInform, 2003 [sci-hub.box]

- 4. sptlabtech.com [sptlabtech.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]

- 17. m.youtube.com [m.youtube.com]

- 18. PLATON/VALIDATION [platonsoft.nl]

An In-Depth Technical Guide to the Stability and Reactivity of (4-Methoxyoxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical behavior of (4-Methoxyoxan-4-yl)methanol, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon fundamental principles and established data for analogous structures, this document offers predictive insights into the stability and reactivity of this unique 4,4-disubstituted oxane. The information presented herein is intended to empower researchers in designing synthetic routes, predicting metabolic fate, and understanding the handling and storage requirements of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the C4 position with both a methoxy and a hydroxymethyl group. This arrangement, with a quaternary center bearing two distinct oxygen functionalities, presents a unique combination of steric and electronic properties. The tetrahydropyran motif is a common scaffold in numerous natural products and FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of a tertiary alcohol and a sterically hindered methoxy group on the same carbon atom suggests a complex interplay of reactivity that warrants detailed examination.

This guide will dissect the stability of the oxane ring, the reactivity of the tertiary alcohol, and the behavior of the neopentyl-like methoxy group under various chemical conditions.

Physicochemical Properties and Characterization

While experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₄O₃ | Based on structural analysis. |

| Molecular Weight | 146.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid or low-melting solid | Typical for small, functionalized organic molecules. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF); sparingly soluble in water. | The presence of hydroxyl and ether groups allows for hydrogen bonding, but the overall carbon framework limits aqueous solubility. |

| Boiling Point | Estimated to be in the range of 200-250 °C | Higher than simpler oxanes due to the hydroxyl group and increased molecular weight. |

| pKa | ~17-18 | The pKa of the tertiary alcohol is expected to be similar to other tertiary alcohols. |

Characterization: The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet for the hydroxymethyl protons (~3.5 ppm), and complex multiplets for the oxane ring protons.

-

¹³C NMR: Key signals would include the quaternary carbon (~70-80 ppm), the methoxy carbon (~50 ppm), the hydroxymethyl carbon (~65 ppm), and the carbons of the oxane ring.[1][2]

-

IR Spectroscopy: A broad absorption in the 3600-3200 cm⁻¹ region characteristic of the O-H stretch of the alcohol, and C-O stretching bands for the ether linkages around 1100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 146, with characteristic fragmentation patterns including the loss of a hydroxymethyl group or a methoxy group.

Proposed Synthesis of this compound

A plausible synthetic route to this compound, while not explicitly reported, can be designed based on established methodologies for the synthesis of substituted tetrahydropyrans. A potential pathway involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

Caption: Acid-catalyzed reactions of the tertiary alcohol.

Protocol for Acid-Catalyzed Substitution:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., HBr in acetic acid) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Reactions Involving the Oxane Ring

As previously discussed, the oxane ring is generally stable but can be cleaved under forcing acidic conditions. This reactivity is less pronounced than in smaller cyclic ethers like epoxides and oxetanes due to lower ring strain.

Intramolecular Reactions

The presence of both a hydroxyl and a methoxy group on the same carbon does not readily lend itself to common intramolecular reactions under typical conditions. However, under strongly acidic conditions that promote carbocation formation, rearrangement pathways could be envisioned, although they are likely to be complex and lead to a mixture of products.

Conclusion and Future Perspectives

This compound is predicted to be a relatively stable molecule, with its reactivity dominated by the tertiary alcohol. The oxane ring and the sterically hindered methoxy group are expected to be robust under most conditions, except for strong acids. The primary alcohol moiety offers a handle for further functionalization in synthetic applications.

For drug development professionals, the stability of the core structure to metabolic oxidation is a key advantage. The tertiary alcohol is unlikely to be a site of oxidative metabolism, and the hindered ether is also expected to be metabolically stable. The primary alcohol, however, could be susceptible to oxidation or conjugation in vivo.

Further experimental studies are warranted to confirm these predicted stability and reactivity profiles. Investigating its synthesis and exploring its utility as a scaffold in medicinal chemistry could lead to the discovery of novel therapeutic agents with favorable pharmacokinetic properties.

References

-

Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. PubMed. [Link]

-

Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

-

Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PMC. [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

The Inability of Tertiary Alcohols to Undergo Oxidation. Oreate AI Blog. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Why are tertiary alcohols resistant towards oxidation? Quora. [Link]

-

Intramolecular etherification of five-membered cyclic carbonates bearing hydroxyalkyl groups. Green Chemistry (RSC Publishing). [Link]

-

Ether cleavage. Wikipedia. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

-

Under normal circumstances, tertiary alcohols are not oxidized. H... Study Prep in Pearson+. [Link]

-

The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

Electrochemical oxidation of sterically hindered alcohols 28-31. ResearchGate. [Link]

-

A Lewis acid-promoted Pinner reaction. PMC. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH. [Link]

-

Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. NIH. [Link]

-

Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. PMC. [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC. [Link]

-

Synthesis of Spirocyclic Ethers. Scilit. [Link]

-

Synthesis of Spirocyclic Ethers Via Enantioselective Copper-Catalyzed Carboetherification of Alkenols. ResearchGate. [Link]

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. ResearchGate. [Link]

-

Substitution Reactions of Neopentyl Halides. YouTube. [Link]

-

Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. ResearchGate. [Link]

-

Inorganic Chemistry Journal. ACS Publications. [Link]

-

Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI. [Link]

-

Supplementary Material Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. The Royal Society of Chemistry. [Link]

-

[Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]

-

NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. ResearchGate. [Link]

Sources

(4-Methoxyoxan-4-yl)methanol solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of (4-Methoxyoxan-4-yl)methanol for Pharmaceutical Development

Abstract

The solubility of chemical intermediates is a critical parameter in pharmaceutical research and development, influencing reaction kinetics, purification efficiency, and formulation success. This technical guide provides a comprehensive analysis of the solubility of this compound, a valuable polar building block in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document establishes a robust framework for predicting solubility based on first principles of intermolecular forces and Hansen Solubility Parameters (HSP). Furthermore, it delivers a field-proven, detailed experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise, reliable data in their own laboratories. This "predict and verify" approach provides a complete workflow for scientists and drug development professionals to confidently handle and utilize this compound in their synthetic and formulation endeavors.

Core Compound Analysis: this compound

This compound is a substituted tetrahydropyran derivative whose utility in drug discovery stems from its rigid, polar scaffold. Understanding its physicochemical properties is the foundation for predicting its behavior in various solvent systems.

Chemical Structure:

The molecule possesses a unique combination of functional groups that dictate its interaction with solvents:

-